
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- can be achieved through several methods. One common approach involves the reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde) using sodium borohydride (NaBH4) in an aqueous ethanol solution . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of vanillin in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons .
科学的研究の応用
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A precursor in the synthesis of 1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)-.
Guaiacol (2-methoxyphenol): Shares the methoxyphenol structure but lacks the propanediol moiety.
Eugenol (4-allyl-2-methoxyphenol): Contains a similar aromatic structure with an allyl group instead of the propanediol moiety.
Uniqueness
1,2-Propanediol, 3-(4-hydroxy-3-methoxyphenyl)-, (2S)- is unique due to its specific combination of hydroxyl, methoxy, and propanediol groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
640293-43-2 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,8,11-13H,4,6H2,1H3/t8-/m0/s1 |
InChIキー |
QGFJORGLNPWXMK-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)O)O |
正規SMILES |
COC1=C(C=CC(=C1)CC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


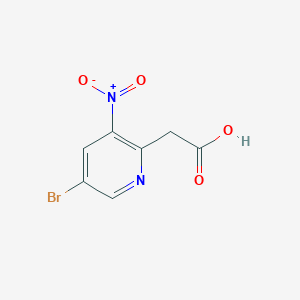
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
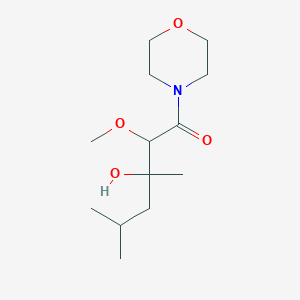

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)

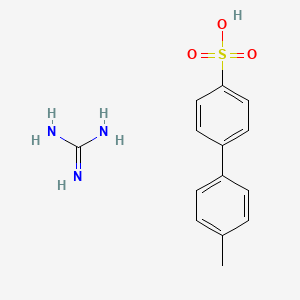
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
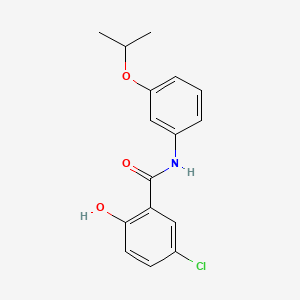
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
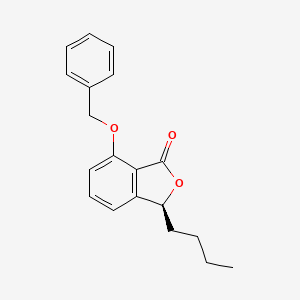
![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)
